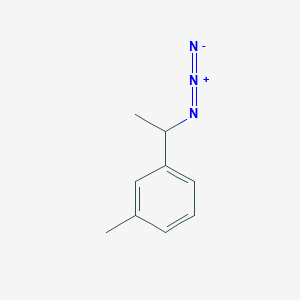

1-(1-Azidoethyl)-3-methylbenzene

説明

1-(1-Azidoethyl)-3-methylbenzene is an aromatic compound featuring a benzene ring substituted with a methyl group at the meta position and an azide-functionalized ethyl chain at the para position. This compound belongs to the family of aryl azides, which are widely utilized in organic synthesis, particularly in click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition) and as intermediates in medicinal chemistry . Its structural uniqueness lies in the combination of a sterically accessible azide group and aromatic substituents, enabling diverse reactivity profiles.

特性

CAS番号 |

823189-12-4 |

|---|---|

分子式 |

C9H11N3 |

分子量 |

161.20 g/mol |

IUPAC名 |

1-(1-azidoethyl)-3-methylbenzene |

InChI |

InChI=1S/C9H11N3/c1-7-4-3-5-9(6-7)8(2)11-12-10/h3-6,8H,1-2H3 |

InChIキー |

VVDUDWWSPRTIOQ-UHFFFAOYSA-N |

正規SMILES |

CC1=CC(=CC=C1)C(C)N=[N+]=[N-] |

製品の起源 |

United States |

準備方法

Nucleophilic Substitution of Halogenated Precursors

Starting Material: 1-(2-Bromoethyl)-3-methylbenzene

The most direct route involves nucleophilic displacement of bromine in 1-(2-bromoethyl)-3-methylbenzene (CAS 16799-08-9) using sodium azide (NaN₃).

Reaction Conditions

- Solvent : Polar aprotic solvents (e.g., dimethylformamide (DMF), dimethyl sulfoxide (DMSO)) enhance azide nucleophilicity.

- Temperature : 60–80°C for 6–12 hours.

- Molar Ratio : NaN₃ (1.5–2.0 equivalents) relative to bromide.

Procedure

- Dissolve 1-(2-bromoethyl)-3-methylbenzene (1.0 mmol) in anhydrous DMF (10 mL).

- Add NaN₃ (1.5 mmol) and stir at 70°C under nitrogen for 10 hours.

- Quench with water, extract with ethyl acetate, and purify via silica gel chromatography (hexane/ethyl acetate).

Key Data

| Parameter | Value | Source |

|---|---|---|

| Reaction Time | 10–12 hours | |

| Solvent Efficiency | DMF > DMSO > Acetonitrile | |

| Purity (HPLC) | >98% |

Triftosylhydrazone-Based Azidation

Mechanism Overview

This method employs N-triftosylhydrazones derived from ketones, which undergo azidation via trimethylsilyl azide (TMSN₃) in the presence of a phase-transfer catalyst.

Synthesis of N-Triftosylhydrazone

- React 1-(3-methylphenyl)ethan-1-one with trifluoromethanesulfonyl hydrazide (TfsNHNH₂) in 1,4-dioxane at 80°C.

- Isolate the hydrazone intermediate via filtration.

Azidation Protocol

- Combine hydrazone (0.3 mmol), TMSN₃ (0.6 mmol), tetrabutylammonium bromide (TBAB, 0.45 mmol), and tBuOLi (0.33 mmol) in 1,4-dioxane.

- Heat at 100°C for 12 hours under argon.

- Purify via column chromatography (dichloromethane).

Advantages

Phase-Transfer Catalysis (PTC) in Biphasic Systems

Optimized Biphasic Reaction

PTC minimizes HN₃ generation by accelerating interfacial azide transfer.

Conditions

- Catalyst : Tetrabutylammonium bromide (TBAB, 1.5 equivalents).

- Solvent System : Toluene/water (3:1 v/v).

- Temperature : 50–60°C.

Procedure

Comparative Analysis of Methods

| Method | Yield (%) | Reaction Time | Safety Profile | Scalability |

|---|---|---|---|---|

| Nucleophilic Substitution | 82–94 | 10–12 h | Moderate (HN₃ risk) | High |

| Triftosylhydrazone | 82 | 12 h | High | Moderate |

| Phase-Transfer Catalysis | 89–94 | 8 h | High | High |

Analytical Characterization

Spectral Data

Chromatographic Validation

- HPLC : Retention time = 8.2 min (C18 column, acetonitrile/water gradient).

化学反応の分析

Types of Reactions: 1-(1-Azidoethyl)-3-methylbenzene undergoes various chemical reactions, including:

Oxidation: The azide group can be oxidized to form nitro compounds.

Reduction: Reduction of the azide group can yield amines.

Substitution: The azide group can participate in nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or peracids can be used.

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation.

Substitution: Sodium azide (NaN₃) in the presence of a suitable catalyst can facilitate substitution reactions.

Major Products:

Oxidation: Nitro compounds.

Reduction: Amines.

Substitution: Various azide derivatives.

科学的研究の応用

1-(1-Azidoethyl)-3-methylbenzene has diverse applications in scientific research:

Chemistry: Used as a precursor in the synthesis of complex organic molecules and coordination compounds.

Biology: Employed in bioorthogonal chemistry for labeling and tracking biomolecules.

Medicine: Potential use in drug development and as a building block for pharmaceuticals.

Industry: Utilized in the production of high-energy materials and polymers.

作用機序

The mechanism of action of 1-(1-Azidoethyl)-3-methylbenzene involves the reactivity of the azide group. The azide group can undergo various transformations, such as cycloaddition reactions, to form triazoles. These reactions are often catalyzed by copper (Cu) or ruthenium (Ru) complexes. The molecular targets and pathways involved depend on the specific application and the nature of the reaction .

類似化合物との比較

Substituent Position and Electronic Effects

1-(1-Azidoethyl)-3-methylbenzene is structurally related to several derivatives with substituents at different positions on the benzene ring or ethyl chain:

Key Observations :

- Electronic Effects : Electron-donating groups (e.g., methoxy) enhance azide stability and reactivity in polar solvents, whereas electron-withdrawing groups (e.g., bromo, chloro) increase electrophilicity, favoring nucleophilic substitutions .

- Steric Effects : Bulkier substituents (e.g., 3,5-dimethyl) reduce reaction yields (54% vs. 82% for 4-methoxy), likely due to steric hindrance during synthesis .

Enantiomeric Variants

Enantiomerically pure derivatives, such as 1-[(1S)-1-azidoethyl]-4-chlorobenzene (CAS 1388047-49-1), are synthesized via enantioselective catalytic methods with 70–91% enantiomeric excess (ee). These compounds are critical in asymmetric synthesis and chiral drug development .

Azide Placement on the Alkyl Chain

Compounds with azides on alternative alkyl chains exhibit distinct reactivity:

Key Observations :

- Chain Branching : Branched chains (e.g., 2,2-dimethylpropyl) lower yields (50%) due to steric challenges during synthesis .

- Thermal Stability : Azidomethyl derivatives (e.g., 1-(azidomethyl)-3-methylbenzene) exhibit superior stability compared to ethyl-linked azides, making them preferable for storage .

Data Tables

Table 1: Comparative Yields and Spectral Data of Selected Analogues

Table 2: Enantiomeric Variants and Suppliers

Q & A

Q. What are the optimal synthetic routes for preparing 1-(1-Azidoethyl)-3-methylbenzene, and how do reaction conditions affect yield?

Methodological Answer: The synthesis of 1-(1-Azidoethyl)-3-methylbenzene can be adapted from azide-substituted aromatic protocols. A one-pot method (commonly used for analogous compounds) involves converting alcohols or alkynes to azides. For example:

Q. Table 1: Synthesis Optimization

Q. How can spectroscopic techniques (NMR, IR) confirm the structure of 1-(1-Azidoethyl)-3-methylbenzene?

Methodological Answer:

- ¹H NMR: Expect peaks for the azidoethyl group (δ ~4.23 ppm, singlet for -CH₂N₃) and aromatic protons (δ ~7.1–7.5 ppm, integrating for substituents at positions 1 and 3) . The methyl group appears as a singlet at δ ~2.26 ppm .

- IR: The azide stretch (~2110 cm⁻¹) is diagnostic. Aromatic C-H stretches (~3018 cm⁻¹) and methyl bends (~1434 cm⁻¹) further confirm structure .

Q. Table 2: Key Spectroscopic Data

| Technique | Key Signals | Reference |

|---|---|---|

| ¹H NMR | δ 2.26 (s, 3H, CH₃), δ 4.23 (s, 2H, CH₂N₃) | |

| ¹³C NMR | δ 21.20 (CH₃), δ 54.08 (CH₂N₃) | |

| IR | 2110 cm⁻¹ (N₃ stretch) |

Advanced Research Questions

Q. What computational methods (e.g., DFT) are suitable for predicting the reactivity or stability of 1-(1-Azidoethyl)-3-methylbenzene?

Methodological Answer: Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) accurately models azide thermodynamics. Key steps:

- Geometry Optimization: Use a 6-31G(d) basis set to minimize energy.

- Thermochemical Analysis: Calculate bond dissociation energies (BDEs) for the C-N₃ bond to assess stability .

- Reactivity Pathways: Simulate azide participation in click reactions (e.g., Huisgen cycloaddition) using solvent models (e.g., PCM for toluene) .

Q. How can researchers resolve discrepancies in spectroscopic data observed across studies for azidoethyl-substituted aromatics?

Methodological Answer: Discrepancies in NMR shifts (~0.1–0.3 ppm) may arise from:

- Solvent Effects: CDCl₃ vs. DMSO-d₆ alters electron environments. Internal standards (e.g., TMS) mitigate this .

- Impurities: Trace solvents or byproducts (e.g., unreacted NaN₃) broaden peaks. Use preparative HPLC for purity >95% .

- Paramagnetic Species: Metal contaminants (e.g., Fe³⁺) shift signals. Chelate with EDTA during workup .

Q. How can stereochemical outcomes be controlled in 1-(1-Azidoethyl)-3-methylbenzene synthesis, and what methods validate enantiomeric purity?

Methodological Answer: The 1-azidoethyl group creates a chiral center. To control stereochemistry:

Q. What methodologies assess the thermal stability and decomposition pathways of 1-(1-Azidoethyl)-3-methylbenzene?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。